molecular formula C17H15NO2 B13736787 Ketone, hydroxymethyl 3-benzyl-2-indolyl- CAS No. 101831-60-1

Ketone, hydroxymethyl 3-benzyl-2-indolyl-

Cat. No.: B13736787
CAS No.: 101831-60-1
M. Wt: 265.31 g/mol
InChI Key: MTKAVWYAZVKRCN-UHFFFAOYSA-N
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Description

The compound "Ketone, hydroxymethyl 3-benzyl-2-indolyl-" is an indole derivative characterized by a benzyl group at position 3, a hydroxymethyl group at position 2, and a ketone moiety at position 3 (indolin-3-one). Its IUPAC name is 1-benzyl-6-bromo-2-(hydroxymethyl)-2-methoxyindolin-3-one (Compound 17 in ). The structure integrates a fused indole core with a hydroxymethyl group and a ketone, rendering it a versatile intermediate for pharmaceutical and synthetic applications.

Synthesis:
The compound is synthesized via a multi-step protocol:

Oxidative bromination: Reaction of 1-benzyl-6-bromo-3-[(tert-butyldimethylsilyl)oxy]-1H-indoline-2-carboxylate with N-bromosuccinimide (NBS) in methanol at 0°C, yielding 97% of intermediate Compound 16 .

Reduction: Treatment of Compound 16 with diisobutylaluminum hydride (DIBAL-H) at -20°C produces Compound 18 (88% yield), retaining the hydroxymethyl group .

Final oxidation: Compound 18 undergoes deprotection and oxidation to form the target compound with a 90% yield .

Properties

CAS No.

101831-60-1

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-(3-benzyl-1H-indol-2-yl)-2-hydroxyethanone

InChI

InChI=1S/C17H15NO2/c19-11-16(20)17-14(10-12-6-2-1-3-7-12)13-8-4-5-9-15(13)18-17/h1-9,18-19H,10-11H2

InChI Key

MTKAVWYAZVKRCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NC3=CC=CC=C32)C(=O)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Ketone, hydroxymethyl 3-benzyl-2-indolyl involves key steps including:

  • Formation of the indole ring system with appropriate substitution.
  • Introduction of the benzyl group at the 3-position.
  • Installation of the ketone functionality at the 2-position, often via acylation.
  • Protection or modification of the hydroxymethyl group to stabilize the molecule or facilitate further reactions.

Ketone Formation via N-Heterocyclic Carbene Catalysis

A notable method for synthesizing 2-aryl indole ketones, closely related to the target compound, employs N-heterocyclic carbene (NHC) catalysis. This approach involves:

  • Using azolium salts as precatalysts.
  • Reacting aldehydes with indole derivatives to form ketones at the 2-position.
  • Employing bases such as cesium carbonate in solvents like 1,4-dioxane.
  • Acid-promoted dehydration to finalize indole formation.

Key experimental data (from PMC source):

Entry Catalyst (mol %) Base Solvent Temp (°C) Yield (%)
8 30 Cs2CO3 (1.2 eq) 1,4-dioxane RT 82
9 10 Cs2CO3 (1.2 eq) 1,4-dioxane RT 56
10 10 Cs2CO3 (1.2 eq) 1,4-dioxane 50 61
11 - K2CO3 (3.0 eq) 1,4-dioxane RT 31

The method achieves high yields of ketone intermediates, which can be further converted to the desired indole ketones by acid-promoted dehydration using methanesulfonic acid or trifluoroacetic acid in suitable solvents.

Ketalization for Protection of Ketone Functionalities

Protection of the ketone group as ketals or acetals is a common step to improve stability during multi-step synthesis. According to a versatile ketalization protocol ():

  • Ketones are reacted with alcohols (methanol, ethanol, n-propanol) in the presence of catalytic hydrochloric acid at ambient temperature.
  • Typical reaction conditions: 0.3 mmol ketone, 1.2 equivalents of trimethyl orthoformate, 0.1 mol % HCl, stirred for 12 hours.
  • Workup involves neutralization with sodium bicarbonate, concentration, and column chromatography.

Example data:

Substrate Alcohol Used Acid Catalyst (mol %) Reaction Time Yield (%)
Model ketone 3a Methanol 0.1 12 h Quantitative

This method allows efficient formation of (1,1-dimethoxyethyl)benzene derivatives and related ketals, which can be applied to the hydroxymethyl ketone moiety for protection during synthesis.

Data Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
NHC-Catalyzed Ketone Formation Azolium salts, Cs2CO3, 1,4-dioxane, acid workup High yields, mild conditions Requires catalyst optimization
Ketalization for Protection Ketone, methanol, HCl catalyst, 12 h, RT Efficient ketal formation, mild Longer reaction time
Bromination & Cyclization Acetoacetanilide, bromine, organic solvent, H2SO4 High purity, scalable industrial Specific to quinoline derivatives

Analytical and Purification Considerations

Chemical Reactions Analysis

Types of Reactions

Ketone, hydroxymethyl 3-benzyl-2-indolyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylhydrazine, aldehydes, and ketones. The reactions are often carried out under mild conditions with catalysts like Lewis acids .

Major Products Formed

The major products formed from these reactions include bis(indolyl)methanes and other indole-fused polycyclic compounds .

Scientific Research Applications

Synthetic Applications

This ketone has been utilized in the synthesis of various indole derivatives, which are crucial in the development of pharmaceuticals. For instance, the compound can be synthesized via N-Heterocyclic Carbene-catalyzed methods, which streamline the production of 2-aryl indoles. In one study, optimized conditions using trifluoroacetic acid facilitated the conversion of ketone to desired indole products with high yields .

Table 1: Synthesis Methods for Indole Derivatives

MethodYield (%)Notes
N-Heterocyclic Carbene-catalyzed96%Utilizes TFA for dehydration
Palladium-catalyzed cross-coupling83%Involves prefunctionalized indole boronic acid

The ketone has shown promise as a pharmacological agent. Research indicates that derivatives of this compound exhibit potent inhibitory activity against c-Kit kinase, which is implicated in various cancers. The IC50 values reported range from 0.5 to 5.0 μmol, showcasing its potential as an anticancer therapeutic .

In another study focused on antiviral applications, ketone-based compounds were identified as covalent inhibitors of SARS-CoV-1 3CL protease. These inhibitors demonstrated irreversible time-dependent inactivation of the enzyme, with an effective concentration (EC50) of 2.4 μM, indicating strong antiviral properties .

Table 2: Biological Activities of Ketone Derivatives

ActivityTargetEC50 (μM)IC50 (nM)
c-Kit kinase inhibitionCancer treatment0.5 - 5.0-
SARS-CoV-1 protease inhibitionAntiviral2.4-

Case Studies

  • Anticancer Research : A study synthesized multiple indole derivatives from hydroxymethyl ketone and evaluated their efficacy against cancer cell lines. The results indicated that certain modifications to the indole structure enhanced potency significantly.
  • Antiviral Studies : The discovery of ketone-based inhibitors for coronavirus proteases involved synthesizing various derivatives and assessing their binding affinities through cocrystal structures. This research highlighted the importance of structural modifications in enhancing antiviral activity against SARS-CoV-2 .

Mechanism of Action

The mechanism of action of ketone, hydroxymethyl 3-benzyl-2-indolyl- involves its interaction with molecular targets and pathways in the body. Indole derivatives often act by binding to specific receptors or enzymes, thereby modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Key Properties :

  • Physical state : Yellow-green oil at room temperature.
  • Functional groups : Benzyl (C₆H₅CH₂), hydroxymethyl (CH₂OH), and ketone (C=O).
  • Reactivity : The ketone and hydroxymethyl groups enable further functionalization, such as reductions or nucleophilic additions.

Below is a detailed comparison of "Ketone, hydroxymethyl 3-benzyl-2-indolyl-" with structurally or functionally related indole derivatives:

Key Comparison Points :

Synthetic Efficiency :

  • The target compound achieves a high yield (90%) but requires stringent temperature control (-20°C to 0°C) . In contrast, trifluoromethyl analogs () use room-temperature aqueous conditions, prioritizing sustainability over yield .
  • Phenacyloxindoles () employ mild conditions (e.g., ambient temperature) with moderate yields (70–85%), balancing practicality and efficiency .

Functional Group Diversity: The hydroxymethyl and ketone groups in the target compound allow sequential modifications (e.g., ketone reduction to alcohol or hydroxymethyl oxidation to aldehyde) . Trifluoromethyl(indolyl)phenylmethanols () feature a CF₃ group, which improves lipophilicity and bioavailability compared to benzyl substituents .

Applications :

  • The target compound’s bromine atom (position 6) enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Phenacyloxindoles () are prioritized for their anti-inflammatory and anticancer properties due to the phenacyl moiety .

Structural Complexity :

  • Indole-3-carboxaldehyde () lacks the hydroxymethyl and benzyl groups, limiting its utility in multi-step syntheses but simplifying its use in one-step conjugations .
  • Benzyl 3-formyl-1H-indole-2-carboxylate () combines formyl and ester groups, offering dual reactivity for prodrug or polymer applications .

Challenges: Chemoselective reduction is critical for the target compound to avoid side reactions at the hydroxymethyl or benzyl groups . Similar challenges are noted in , where ketone reduction must avoid disrupting benzoate esters .

Biological Activity

The compound Ketone, hydroxymethyl 3-benzyl-2-indolyl- is a derivative of indole, a structure known for its diverse biological activities. This article delves into its biological activity, focusing on its potential as an antiviral agent, particularly against coronaviruses, and its broader implications in medicinal chemistry.

Antiviral Properties

Recent studies have highlighted the efficacy of ketone-based compounds in inhibiting the main protease (3CLpro) of coronaviruses, including SARS-CoV-2. The hydroxymethyl group in these ketones plays a crucial role in their inhibitory activity. For instance, the compound PF-00835231, a hydroxymethyl ketone derivative, demonstrated potent antiviral activity with an effective concentration (EC50) of approximately 2.4 µM against SARS-CoV-2 .

The mechanism of action involves covalent binding to the active site of the 3CLpro enzyme. The carbonyl oxygen of the ketone forms interactions with key residues in the enzyme's active site, facilitating inhibition through a series of proton transfer and nucleophilic attack mechanisms .

Comparative Efficacy

A comparative analysis of various ketone derivatives shows that modifications at the P1' position significantly influence their potency. For example, the addition of a chloromethyl substituent enhances binding affinity and reduces activation energy for covalent inhibition .

CompoundEC50 (µM)IC50 (nM)kobs/I (M⁻¹s⁻¹)
PF-008352312.458345834 ± 151
Other derivativesVariesVariesVaries

Inhibition Studies

In vitro studies have shown that hydroxymethyl ketones exhibit high levels of metabolic stability in human liver microsomes and hepatocytes, making them suitable candidates for further development . The pharmacokinetic profiles indicate favorable solubility and bioavailability, essential for therapeutic applications.

Structural Analysis

Cocrystal structures of hydroxymethyl ketones bound to 3CLpro reveal that the ligand binding sites are conserved between SARS-CoV and SARS-CoV-2, suggesting that these inhibitors could be broadly effective across different strains .

Q & A

Q. What statistical approaches are robust for analyzing structure-activity relationships (SAR) in indole ketones?

  • Answer : Multivariate regression (PLS or PCA) correlates substituent electronic parameters (Hammett σ) with biological endpoints. Bootstrapping validates model reliability, while QSAR software (e.g., MOE) identifies critical pharmacophores .

Safety and Handling

Q. What safety protocols are essential for handling this compound in oxidative reactions?

  • Answer :
  • Ventilation : Use fume hoods due to potential acetone byproduct release .
  • PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO3 before aqueous disposal .

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